4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

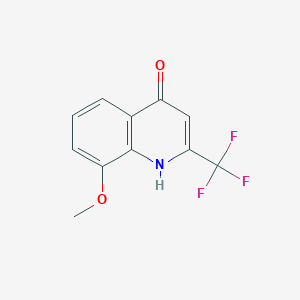

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a hydroxy group at the 4th position, a methoxy group at the 8th position, and a trifluoromethyl group at the 2nd position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxyquinoline with trifluoromethylating agents in the presence of a base, followed by hydrolysis to introduce the hydroxy group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline serves as a significant building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activities.

Synthetic Routes

The synthesis typically involves cyclization reactions where 8-methoxyquinoline is reacted with trifluoromethylating agents under basic conditions, followed by hydrolysis to introduce the hydroxyl group. This method ensures high yields and purity of the compound, which can be further purified through recrystallization or chromatography.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cells, possibly through the modulation of specific biological pathways. The mechanism involves interactions between the compound's functional groups and biological targets, enhancing its therapeutic potential .

Medicinal Applications

Therapeutic Agent Development

Due to its unique chemical structure, this compound is being investigated for use as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross lipid membranes may facilitate its action on neuronal cells .

Cosmetic Formulations

The compound's properties have also led to its application in cosmetic formulations. Its inclusion in topical products is aimed at improving skin hydration and stability, showcasing its versatility beyond traditional pharmaceutical uses .

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, supporting further exploration into its use as an antibacterial agent.

-

Neuroprotective Effects

- Research published in a pharmacological journal explored the neuroprotective effects of the compound in animal models of Alzheimer’s disease. The study found that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxy-2-(trifluoromethyl)quinoline

- 8-Methoxy-2-(trifluoromethyl)quinoline

- 4-Hydroxy-8-methoxyquinoline

Comparison: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is unique due to the presence of all three functional groups (hydroxy, methoxy, and trifluoromethyl) on the quinoline ring. This combination of groups imparts distinct chemical properties and potential biological activities compared to similar compounds that may lack one or more of these groups .

Biologische Aktivität

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and antitubercular properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with distinct functional groups that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties. For example, Gupta and Mishra synthesized various quinoline derivatives that showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.5 to 6.0 μg/mL against resistant strains like MRSA .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1.5 | MRSA |

| Other derivatives | 3.0 - 6.0 | VRE, MRSE |

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. In a study by Eswaran et al., synthesized quinoline derivatives displayed good antifungal activity against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL . This indicates potential for therapeutic applications in treating fungal infections.

3. Antitubercular Activity

In vitro studies have shown that this compound derivatives possess antitubercular properties against various strains of Mycobacterium tuberculosis. Thomas et al. reported significant activity against resistant strains, suggesting the compound's potential as a lead for new tuberculosis treatments .

The mechanism of action for this compound involves interaction with specific molecular targets within bacterial and fungal cells. It is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways or bind to DNA, disrupting replication processes.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of quinoline derivatives were tested against clinical isolates of MRSA. The study concluded that modifications to the quinoline structure significantly enhanced antibacterial activity, particularly through the introduction of electron-withdrawing groups like trifluoromethyl .

Case Study 2: Antitubercular Screening

A study conducted on various quinoline derivatives revealed that those containing the trifluoromethyl group exhibited superior activity against Mycobacterium tuberculosis. The findings support the hypothesis that structural modifications can lead to improved pharmacological profiles .

Eigenschaften

IUPAC Name |

8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTJOLUVQOIHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347127 | |

| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-84-1 | |

| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.